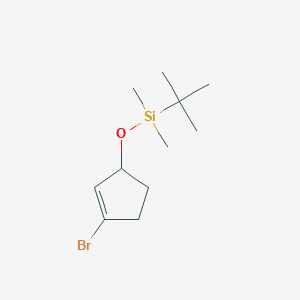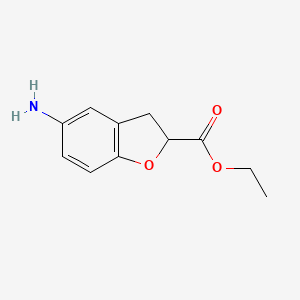![molecular formula C13H9N3O2 B13042669 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: The synthesized pyrrolo[2,3-c]pyridine core and nicotinic acid or its derivatives.
Reaction Conditions: Coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Example Reaction: The pyrrolo[2,3-c]pyridine core is coupled with nicotinic acid in the presence of a coupling reagent to form the final compound.
Industrial Production Methods
Industrial production of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid typically involves multi-step organic reactions
-
Formation of Pyrrolo[2,3-C]pyridine Core
Starting Materials: Pyridine derivatives and suitable amines.
Reaction Conditions: Cyclization reactions often under acidic or basic conditions, sometimes using catalysts like palladium or copper.
Example Reaction: A pyridine derivative reacts with an amine in the presence of a cyclization agent to form the pyrrolo[2,3-c]pyridine core.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound, potentially altering the pyrrolo[2,3-c]pyridine or nicotinic acid moieties.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Often performed in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound, possibly affecting the pyridine ring or carboxylic acid group.
-
Substitution
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the pyrrolo[2,3-c]pyridine or nicotinic acid rings.
科学研究应用
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in cancer research.
- Functions as a lead compound in drug discovery programs targeting specific pathways.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may target signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
- 6-(1H-Pyrazol-1-yl)nicotinic acid
- 6-(1H-Imidazo[1,2-a]pyridin-1-yl)nicotinic acid
- 6-(1H-Benzimidazol-1-yl)nicotinic acid
Uniqueness
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity for molecular targets, and pharmacokinetic properties, making it a valuable compound for specific research and therapeutic applications.
属性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC 名称 |
6-pyrrolo[2,3-c]pyridin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,(H,17,18) |
InChI 键 |
AWEVJGOMHNBERP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)O)N2C=CC3=C2C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


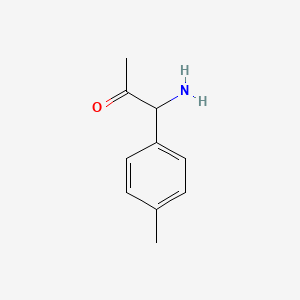
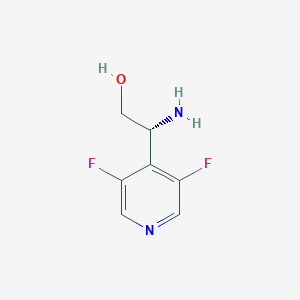
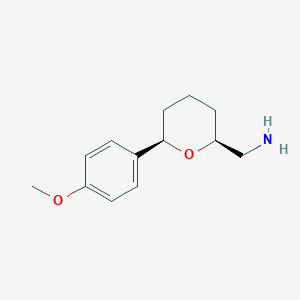
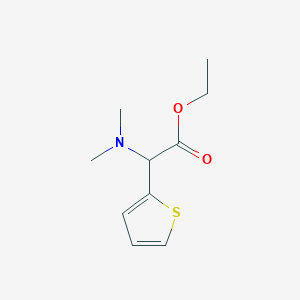
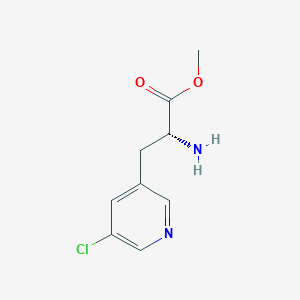
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
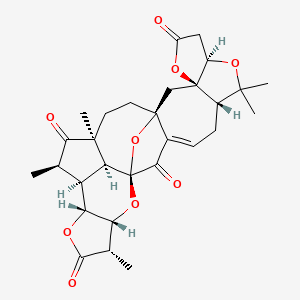
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)

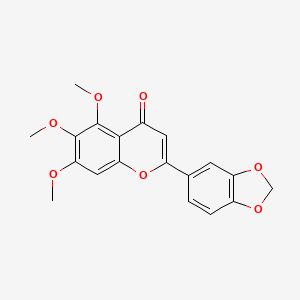
![3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)

